Physicochemical properties of 4-Butyl-2-methylphenol
Physicochemical properties of 4-Butyl-2-methylphenol
The following technical guide details the physicochemical properties, synthesis, and pharmaceutical relevance of 4-Butyl-2-methylphenol , specifically focusing on the n-butyl isomer (CAS 17269-95-3) and its distinction from the industrially common tert-butyl analogue.
A Technical Guide for Drug Development & Synthetic Chemistry[1]
Executive Summary
4-Butyl-2-methylphenol (CAS: 17269-95-3) is a lipophilic phenolic compound characterized by an n-butyl chain at the para position and a methyl group at the ortho position relative to the hydroxyl group.[1] While often overshadowed by its antioxidant isomer (4-tert-butyl-2-methylphenol), the n-butyl variant is a critical structural scaffold in medicinal chemistry.[1] It serves as the hydrophobic core for HET0016 (N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine), a highly selective inhibitor of CYP4A and 20-HETE synthesis used in oncology and stroke research.[1]
This guide provides a rigorous analysis of its physicochemical constants, synthetic pathways, and pharmacological applications, distinguishing it from related isomers to prevent experimental error.
Chemical Identity & Structural Analysis[1][2][3][4]
The precise identification of the alkyl chain isomerism is vital. The term "butyl" typically implies n-butyl in IUPAC nomenclature, but in industrial antioxidant contexts, it often refers to tert-butyl.[1] This guide focuses on the n-butyl isomer.[1]
| Property | Data |
| Chemical Name | 4-Butyl-2-methylphenol |
| CAS Registry Number | 17269-95-3 |
| Synonyms | 4-n-butyl-o-cresol; 4-butyl-2-methylhydroxybenzene |
| Molecular Formula | C₁₁H₁₆O |
| Molecular Weight | 164.25 g/mol |
| SMILES | CCCCC1=CC(=C(C=C1)O)C |
| InChI Key | WRGWAEBYMBFFCR-UHFFFAOYSA-N |
Structural Isomerism Differentiation
Researchers must distinguish between the target compound and its isomers, which possess vastly different reactivities and melting points.
| Isomer | CAS | Structure | Primary Use |
| 4-n-Butyl-2-methylphenol | 17269-95-3 | Linear butyl chain | Pharma Intermediate (HET0016) |
| 4-tert-Butyl-2-methylphenol | 98-27-1 | Branched tert-butyl | Antioxidant / Stabilizer |
| 4-sec-Butyl-2-methylphenol | 99-71-8 (related) | Branched sec-butyl | Herbicide Intermediate |
Physicochemical Properties[2][7][8]
The following data aggregates experimental reports and high-confidence predictive models.
Thermodynamic & Physical Constants[1]
| Property | Value | Source/Notes |
| Melting Point | 121–122 °C | Experimental (ChemicalBook) [1] |
| Boiling Point | 235–237 °C | Experimental [1] |
| Density | 0.966 ± 0.06 g/cm³ | Predicted |
| Physical State | Solid (Crystalline) | At STP |
Note: The melting point of 121°C is significantly higher than the tert-butyl isomer (28°C), indicating efficient crystal packing driven by the linear alkyl chain.
Solubility & Partitioning (Drug Development Parameters)
| Parameter | Value | Implications |
| LogP (Octanol/Water) | 3.8 (Predicted) | Highly lipophilic; suggests high membrane permeability but poor aqueous solubility.[1] |
| pKa (Acid Dissociation) | 10.51 ± 0.18 | Weakly acidic. Exists primarily in non-ionized form at physiological pH (7.4). |
| Water Solubility | < 100 mg/L | Requires organic co-solvents (DMSO, Ethanol) for biological assays. |
| H-Bond Donors/Acceptors | 1 / 1 | Typical for simple phenols.[1] |
Synthesis & Manufacturing Protocols
Synthesizing the n-butyl isomer requires avoiding the rearrangement of the alkyl chain, which is common in direct Friedel-Crafts alkylation with n-butyl halides (often yielding sec-butyl products).[1]
Recommended Pathway: Acylation-Reduction
To ensure the linearity of the butyl chain, an acylation-reduction sequence is preferred over direct alkylation.[1]
Step 1: Friedel-Crafts Acylation
-
Reagents: o-Cresol, Butyryl chloride, AlCl₃ (Lewis Acid).
-
Mechanism: Electrophilic aromatic substitution at the para position (sterically favored over ortho).
Step 2: Clemmensen Reduction
-
Reagents: Zn(Hg), HCl.
-
Reaction: Reduction of the ketone carbonyl to a methylene group.
Figure 1: Synthetic pathway ensuring n-butyl chain integrity.[1]
Pharmaceutical Application: The HET0016 Connection
The primary pharmaceutical relevance of 4-Butyl-2-methylphenol is its role as the pharmacophore scaffold for HET0016 (N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine).[1]
Mechanism of Action
HET0016 is a potent and selective inhibitor of CYP4A and CYP4F enzymes. These enzymes catalyze the
-
20-HETE Role: A potent vasoconstrictor and mitogen that promotes tumor angiogenesis and cell proliferation.[1]
-
HET0016 Effect: By mimicking the arachidonic acid structure via the lipophilic 4-butyl-2-methylphenyl moiety, HET0016 binds to the CYP4A active site, blocking 20-HETE synthesis.[1]
-
Therapeutic Impact: Suppression of glioma growth, breast cancer metastasis, and ischemic brain damage [2, 3].
Pharmacophore Diagram
The 4-butyl-2-methylphenol skeleton provides the necessary lipophilicity to penetrate the CYP450 active site channel.[1]
Figure 2: Biological cascade inhibited by the HET0016 derivative.
Handling & Safety Profile
As a phenolic compound, 4-Butyl-2-methylphenol requires strict safety protocols.[1]
-
GHS Classification:
-
Acute Tox. 4 (Oral/Dermal): Harmful if swallowed or in contact with skin.
-
Skin Corr.[3] 1B / Eye Dam. 1: Causes severe skin burns and eye damage.
-
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation, although the n-butyl isomer is less prone to oxidation than sterically hindered phenols.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
ChemicalBook. (2024). 4-Butyl-2-methylphenol Physicochemical Properties (CAS 17269-95-3).[1][3][4][5]Link
-
Miyata, N., et al. (2001). "HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme."[6][7][8][9] British Journal of Pharmacology, 133(3), 325–329. Link
-
Guo, M., et al. (2006).[10] "9L gliosarcoma cell proliferation and tumor growth in rats are suppressed by N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine (HET0016)."[1][2][7][11] Journal of Pharmacology and Experimental Therapeutics, 317(1), 97-108.[2][7][10][12] Link
-
PubChem. (2024).[13] Compound Summary: 4-Butyl-2-methylphenol.[1][14][3][2][4][11] National Library of Medicine. Link
Sources
- 1. 29665-59-6|4-Dodecyl-2-methylphenol|BLD Pharm [bldpharm.com]
- 2. Down-regulation of 20-HETE Synthesis and Signaling Inhibits Renal Adenocarcinoma Cell Proliferation and Tumor Growth | Anticancer Research [ar.iiarjournals.org]
- 3. 4-Butyl-2-methylphenol | C11H16O | CID 10964856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-butyl-2-methylphenol CAS#: 17269-95-3 [m.chemicalbook.com]
- 5. arctomsci.com [arctomsci.com]
- 6. HET0016 | CAS 339068-25-6 | Cayman Chemical | Biomol.com [biomol.com]
- 7. tandfonline.com [tandfonline.com]
- 8. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. dovepress.com [dovepress.com]
- 11. formamidine, 463-52-5 [thegoodscentscompany.com]
- 12. HET0016, a Selective Inhibitor of 20-HETE Synthesis, Decreases Pro-Angiogenic Factors and Inhibits Growth of Triple Negative Breast Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Butyl-4-methylphenol | C11H16O | CID 81319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. PubChemLite - 4-butyl-2-methylphenol (C11H16O) [pubchemlite.lcsb.uni.lu]
